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Compound of Interest

Compound Name: BMS-212122

Cat. No.: B1667185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-212122, a potent inhibitor of the

microsomal triglyceride transfer protein (MTP). The information is compiled for researchers,

scientists, and professionals involved in drug development and is based on available scientific

literature.

Core Compound Information
BMS-212122 is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP),

a key protein in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins

in the liver and intestines. Its systematic IUPAC name is 9-{4-[2,5-dimethyl-4-({[4′-

(trifluoromethyl)-2-biphenylyl] carbonyl} amino)-1H-benzimidazol-1-yl]butyl}-N-(2,2,2-

trifluoroethyl)-9Hfluorene-9-carboxamide.[1][2]

Table 1: Physicochemical Properties of BMS-212122

Property Value

CAS Number 194213-64-4

Molecular Formula C₄₃H₃₆F₆N₄O₂

Molecular Weight 754.76 g/mol
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Mechanism of Action and Signaling Pathway
BMS-212122 exerts its therapeutic effect by directly inhibiting the microsomal triglyceride

transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic

reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly of very-low-

density lipoproteins (VLDL) in the liver and chylomicrons in the intestine by transferring

triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB).

By inhibiting MTP, BMS-212122 blocks the lipidation of apoB, which is an essential step for the

formation and secretion of these lipoproteins. This leads to a reduction in the levels of VLDL

and chylomicrons in the circulation, and consequently, a decrease in plasma levels of

triglycerides and low-density lipoprotein (LDL) cholesterol.[3][4]
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Mechanism of action of BMS-212122.

Preclinical Efficacy
In Vitro Activity
BMS-212122 is a potent inhibitor of MTP. A series of benzimidazole-based analogues were

developed, with BMS-212122 (designated as compound 3g in the primary literature)

demonstrating high potency.[5]
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Table 2: In Vitro MTP Inhibition

Compound Cellular IC₅₀ (ApoB Secretion)

BMS-212122 (3g) 0.8 nM

Data from a cellular assay measuring the inhibition of apolipoprotein B (ApoB) secretion.[5]

In Vivo Hypolipidemic Effects
BMS-212122 has demonstrated significant lipid-lowering effects in animal models. Studies in

both hamsters and cynomolgus monkeys have shown its ability to reduce plasma lipids.[5][6][7]

Table 3: In Vivo Lipid-Lowering Activity of BMS-212122

Animal Model Dose
% Cholesterol
Reduction

% Triglyceride
Reduction

Hamster 1 mg/kg 48 65

Cynomolgus Monkey 0.1 mg/kg 52 60

Data represents the reduction in plasma lipids following administration of BMS-212122.[5]

Effects on Atherosclerosis
In addition to its lipid-lowering effects, treatment with MTP inhibitors like BMS-212122 has been

shown to impact the composition of atherosclerotic plaques. In a porcine model of

atherosclerosis, treatment with BMS-212122 led to a reduction in the lipid content and necrotic

core size of advanced lesions in the abdominal aorta. This was accompanied by a partial

resolution of plaque inflammation.[4][8][9][10]

Experimental Protocols
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the in vitro MTP inhibitory activity of a

compound like BMS-212122, based on established fluorescence-based assays.
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Objective: To quantify the inhibition of MTP-mediated lipid transfer using a fluorescent

substrate.

Materials:

Recombinant human MTP

Donor vesicles containing a self-quenched fluorescently labeled lipid (e.g., NBD-triolein)

Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine)

Assay buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4)

Test compound (BMS-212122) dissolved in DMSO

96-well black microplates

Fluorescence plate reader (Excitation ~465 nm, Emission ~535 nm)

Procedure:

Prepare serial dilutions of BMS-212122 in assay buffer.

In a 96-well black microplate, add the assay buffer, donor vesicles, and acceptor vesicles to

each well.

Add the diluted BMS-212122 or vehicle control (DMSO) to the appropriate wells.

Initiate the reaction by adding recombinant human MTP to each well.

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

Measure the increase in fluorescence intensity using a microplate reader. The transfer of the

fluorescent lipid from the quenched donor vesicles to the acceptor vesicles results in an

increase in fluorescence.

Calculate the percent inhibition for each concentration of BMS-212122 relative to the vehicle

control.
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a four-parameter logistic equation.
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Workflow for in vitro MTP inhibition assay.

Synthesis
Detailed synthetic procedures for BMS-212122 are proprietary. However, the primary literature

describes it as part of a series of benzimidazole-based analogues. The synthesis would likely

involve multi-step organic chemistry techniques, focusing on the construction of the core
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benzimidazole structure and subsequent functionalization with the biphenylcarboxamido and

fluorenecarboxamide moieties.[5]

Toxicology and Safety
A specific toxicology report for BMS-212122 is not publicly available. However, the safety

profile of MTP inhibitors as a class has been studied. The most common adverse effects are

gastrointestinal, including diarrhea, nausea, and abdominal discomfort. A more significant

concern is the potential for hepatic steatosis (fatty liver) and elevated liver transaminases,

which is a direct consequence of inhibiting lipid export from the liver.[3][11][12] Careful

monitoring of liver function is crucial during the development and clinical use of MTP inhibitors.

[3]

Table 4: Potential Side Effects of MTP Inhibitors

System Common Side Effects Serious Side Effects

Gastrointestinal

Nausea, vomiting, diarrhea,

constipation, abdominal

discomfort, flatulence

-

Hepatic -
Liver toxicity, increased liver

enzymes, increased bilirubin

General
Fatigue, headache, dizziness,

back pain, flu-like symptoms
Chest pain, palpitations

This information is based on the general class of MTP inhibitors and may not be specific to

BMS-212122.[3]

Conclusion
BMS-212122 is a highly potent, small-molecule inhibitor of microsomal triglyceride transfer

protein with demonstrated efficacy in reducing plasma lipid levels in preclinical models. Its

mechanism of action, involving the blockage of apoB-containing lipoprotein assembly and

secretion, makes it a subject of interest for the treatment of hyperlipidemia and potentially for

modifying the composition of atherosclerotic plaques. Further research and development would

be necessary to fully elucidate its therapeutic potential and safety profile in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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